Cas no 2870883-85-3 (5-tert-butyl-N-(4-iodophenyl)-2-propoxybenzene-1-sulfonamide)
5-tert-butyl-N-(4-iodophenyl)-2-propoxybenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- Z6748050329
- 2870883-85-3
- F3386-5220
- AKOS040854519
- 5-tert-butyl-N-(4-iodophenyl)-2-propoxybenzene-1-sulfonamide
- 5-(1,1-Dimethylethyl)-N-(4-iodophenyl)-2-propoxybenzenesulfonamide
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- Inchi: 1S/C19H24INO3S/c1-5-12-24-17-11-6-14(19(2,3)4)13-18(17)25(22,23)21-16-9-7-15(20)8-10-16/h6-11,13,21H,5,12H2,1-4H3
- InChI Key: WNKDLEQTHIHFOC-UHFFFAOYSA-N
- SMILES: C1(S(NC2=CC=C(I)C=C2)(=O)=O)=CC(C(C)(C)C)=CC=C1OCCC
Computed Properties
- Exact Mass: 473.05216g/mol
- Monoisotopic Mass: 473.05216g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 7
- Complexity: 504
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.6
- Topological Polar Surface Area: 63.8Ų
Experimental Properties
- Density: 1.459±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 530.2±60.0 °C(Predicted)
- pka: 7.95±0.10(Predicted)
5-tert-butyl-N-(4-iodophenyl)-2-propoxybenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3386-5220-2μmol |
5-tert-butyl-N-(4-iodophenyl)-2-propoxybenzene-1-sulfonamide |
2870883-85-3 | 90%+ | 2μmol |
$57.0 | 2023-11-21 | |
| Life Chemicals | F3386-5220-5μmol |
5-tert-butyl-N-(4-iodophenyl)-2-propoxybenzene-1-sulfonamide |
2870883-85-3 | 90%+ | 5μmol |
$63.0 | 2023-11-21 | |
| Life Chemicals | F3386-5220-10μmol |
5-tert-butyl-N-(4-iodophenyl)-2-propoxybenzene-1-sulfonamide |
2870883-85-3 | 90%+ | 10μmol |
$69.0 | 2023-11-21 | |
| Life Chemicals | F3386-5220-20μmol |
5-tert-butyl-N-(4-iodophenyl)-2-propoxybenzene-1-sulfonamide |
2870883-85-3 | 90%+ | 20μmol |
$79.0 | 2023-11-21 | |
| Life Chemicals | F3386-5220-1mg |
5-tert-butyl-N-(4-iodophenyl)-2-propoxybenzene-1-sulfonamide |
2870883-85-3 | 90%+ | 1mg |
$54.0 | 2023-11-21 | |
| Life Chemicals | F3386-5220-2mg |
5-tert-butyl-N-(4-iodophenyl)-2-propoxybenzene-1-sulfonamide |
2870883-85-3 | 90%+ | 2mg |
$59.0 | 2023-11-21 | |
| Life Chemicals | F3386-5220-3mg |
5-tert-butyl-N-(4-iodophenyl)-2-propoxybenzene-1-sulfonamide |
2870883-85-3 | 90%+ | 3mg |
$63.0 | 2023-11-21 | |
| Life Chemicals | F3386-5220-4mg |
5-tert-butyl-N-(4-iodophenyl)-2-propoxybenzene-1-sulfonamide |
2870883-85-3 | 90%+ | 4mg |
$66.0 | 2023-11-21 | |
| Life Chemicals | F3386-5220-5mg |
5-tert-butyl-N-(4-iodophenyl)-2-propoxybenzene-1-sulfonamide |
2870883-85-3 | 90%+ | 5mg |
$69.0 | 2023-11-21 | |
| Life Chemicals | F3386-5220-10mg |
5-tert-butyl-N-(4-iodophenyl)-2-propoxybenzene-1-sulfonamide |
2870883-85-3 | 90%+ | 10mg |
$79.0 | 2023-11-21 |
5-tert-butyl-N-(4-iodophenyl)-2-propoxybenzene-1-sulfonamide Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Vitaly Gurylev,Chung-Yi Su,Tsong-Pyng Perng Phys. Chem. Chem. Phys., 2016,18, 16033-16038
Additional information on 5-tert-butyl-N-(4-iodophenyl)-2-propoxybenzene-1-sulfonamide
Introduction to 5-tert-butyl-N-(4-iodophenyl)-2-propoxybenzene-1-sulfonamide (CAS No. 2870883-85-3)
The compound 5-tert-butyl-N-(4-iodophenyl)-2-propoxybenzene-1-sulfonamide (CAS No. 2870883-85-3) represents a significant advancement in the field of medicinal chemistry, particularly in the design of novel bioactive molecules. This sulfonamide derivative has garnered attention due to its unique structural features and potential therapeutic applications. The presence of a tert-butyl group, an iodophenyl moiety, and a propoxy substituent on the benzene ring contributes to its distinct chemical properties and biological activity.
Recent studies have highlighted the importance of sulfonamide derivatives in drug development. Sulfonamides are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in 5-tert-butyl-N-(4-iodophenyl)-2-propoxybenzene-1-sulfonamide enhances its interactions with biological targets, making it a promising candidate for further investigation.
The tert-butyl group at the 5-position of the benzene ring serves multiple purposes. It not only increases the lipophilicity of the molecule but also stabilizes the sulfonamide moiety through steric hindrance. This stabilization is crucial for maintaining the compound's integrity during metabolic processes, thereby improving its bioavailability. Additionally, the propoxy substituent at the 2-position introduces a hydrophobic region that can enhance binding affinity to protein targets.
The 4-iodophenyl moiety is another critical feature of this compound. Iodine atoms are frequently employed in medicinal chemistry due to their ability to modulate electronic properties and improve binding interactions with biological receptors. In this context, the iodine atom in 5-tert-butyl-N-(4-iodophenyl)-2-propoxybenzene-1-sulfonamide may facilitate interactions with enzymes or receptors involved in disease pathways, making it a valuable scaffold for drug discovery.
Current research in medicinal chemistry emphasizes the development of molecules with multiple functional groups to enhance their therapeutic efficacy. The combination of a sulfonamide, a tert-butyl group, an iodophenyl moiety, and a propoxy substituent in 5-tert-butyl-N-(4-iodophenyl)-2-propoxybenzene-1-sulfonamide aligns with this trend. Such multifunctional compounds often exhibit synergistic effects, leading to improved pharmacological outcomes.
One of the most exciting aspects of this compound is its potential application in oncology research. Sulfonamide derivatives have shown promise as inhibitors of various kinases and enzymes involved in cancer progression. The structural features of 5-tert-butyl-N-(4-iodophenyl)-2-propoxybenzene-1-sulfonamide suggest that it may interfere with key signaling pathways that drive tumor growth and metastasis. Preliminary studies have indicated that this compound exhibits inhibitory activity against certain cancer-related targets, warranting further exploration.
In addition to its oncological potential, this sulfonamide derivative may also find applications in other therapeutic areas. For instance, its ability to modulate inflammatory pathways could make it useful in treating autoimmune diseases or chronic inflammatory conditions. The unique combination of functional groups also suggests potential antimicrobial properties, which could be exploited in the development of novel antibiotics or antiviral agents.
The synthesis and characterization of 5-tert-butyl-N-(4-iodophenyl)-2-propoxybenzene-1-sulfonamide have been refined through advanced chemical methodologies. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution have been employed to construct the complex molecular framework efficiently. These synthetic strategies ensure high yields and purity, which are essential for subsequent biological evaluation.
Biological testing has been conducted to assess the efficacy and safety of this compound. In vitro assays have revealed promising results, particularly in terms of inhibiting key enzymes associated with cancer cell proliferation. Furthermore, preliminary toxicology studies suggest that 5-tert-butyl-N-(4-iodophenyl)-2-propoxybenzene-1-sulfonamide exhibits low toxicity at therapeutic doses, making it a favorable candidate for further development.
The future direction of research on this compound involves optimizing its pharmacokinetic properties and exploring its mechanism of action in greater detail. By understanding how it interacts with biological targets, researchers can fine-tune its structure to enhance its therapeutic efficacy while minimizing side effects. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial in translating these findings into clinical applications.
Overall, 5-tert-butyl-N-(4-iodophenyl)-2-propoxybenzene-1-sulfonamide (CAS No. 2870883-85-3) represents a significant advancement in medicinal chemistry. Its unique structural features and promising biological activity make it a valuable tool for drug discovery and development. As research continues to uncover new therapeutic applications, this compound has the potential to contribute to advancements in various areas of medicine.
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